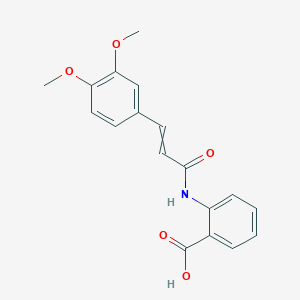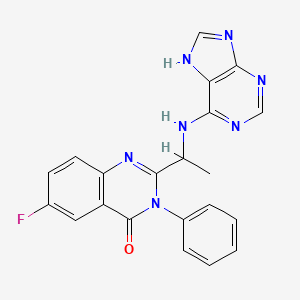![molecular formula C25H28N6O2 B8038180 Pyrrolidine-2-carboxylic acid {4-[2-(4-morpholin-4-yl-phenylamino)-pyrimidin-4-yl]-phenyl}-amide](/img/structure/B8038180.png)
Pyrrolidine-2-carboxylic acid {4-[2-(4-morpholin-4-yl-phenylamino)-pyrimidin-4-yl]-phenyl}-amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine-2-carboxylic acid {4-[2-(4-morpholin-4-yl-phenylamino)-pyrimidin-4-yl]-phenyl}-amide is a complex organic compound with potential applications across multiple scientific fields This compound features a pyrrolidine ring, a carboxylic acid group, a morpholine group, and phenyl and pyrimidinyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-2-carboxylic acid {4-[2-(4-morpholin-4-yl-phenylamino)-pyrimidin-4-yl]-phenyl}-amide typically involves multi-step organic reactions starting from simpler precursor compounds. Common synthetic strategies may include:
Formation of the pyrrolidine ring: : This can be achieved through cyclization reactions involving precursors such as amino acids or other bifunctional molecules.
Introduction of the carboxylic acid group: : Carboxylation reactions or protection/deprotection strategies might be used.
Attachment of the morpholin-4-yl group: : This may be done via substitution reactions on a phenyl ring, followed by morpholine ring formation.
Assembly of the pyrimidinyl and phenyl groups: : These can be introduced through various condensation or coupling reactions.
Industrial Production Methods: In industrial settings, the production of such a compound would involve scaling up these reactions, often requiring optimization of reaction conditions to improve yields, purity, and cost-effectiveness. This might involve the use of high-throughput screening methods to find optimal catalysts, solvents, and temperatures.
化学反应分析
Types of Reactions:
Oxidation and Reduction: : The compound may undergo oxidation or reduction, particularly at sites like the carboxylic acid group or the pyrrolidine ring.
Substitution Reactions: : The aromatic rings provide multiple sites for electrophilic or nucleophilic substitution reactions.
Coupling Reactions: : Particularly valuable for extending the molecular framework, involving reactions such as Suzuki or Heck coupling.
Oxidizing agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: : Like sodium borohydride or lithium aluminum hydride for reductions.
Catalysts: : Palladium or copper-based catalysts for coupling reactions.
Solvents: : Vary based on the specific reaction but can include dichloromethane, ethanol, or water.
Major Products: The products of these reactions will vary depending on the specific transformations but can include derivatives with modified functional groups, expanded molecular frameworks, or increased steric bulk.
科学研究应用
Chemistry: In chemistry, this compound can serve as a building block for synthesizing more complex molecules, which are used for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, it may be used as a molecular probe to investigate the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine: In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents, particularly if they exhibit biological activity against specific disease targets.
Industry: In industrial applications, its unique structure might make it useful as a precursor in the synthesis of specialized materials or as a catalyst in certain reactions.
作用机制
The compound’s mechanism of action would be highly specific to its interactions with molecular targets, which could include enzymes, receptors, or nucleic acids. The functional groups in its structure, such as the carboxylic acid and morpholine, can form specific interactions like hydrogen bonds, electrostatic interactions, or hydrophobic contacts.
Molecular Targets and Pathways: Potential molecular targets might include proteins involved in signaling pathways, metabolic enzymes, or DNA/RNA sequences, where the compound could exert effects by inhibiting or modulating their activity.
相似化合物的比较
Similar Compounds:
Pyrrolidine derivatives: : Compounds like pyrrolidine-2-carboxylic acid or other substituted pyrrolidines.
Morpholine derivatives: : Similar to morpholine-containing compounds used in pharmaceuticals.
Pyrimidinyl compounds: : Like those found in nucleotide analogs or certain kinase inhibitors.
Uniqueness: What sets pyrrolidine-2-carboxylic acid {4-[2-(4-morpholin-4-yl-phenylamino)-pyrimidin-4-yl]-phenyl}-amide apart is its combination of functional groups, which provides a diverse array of potential reactivity and interactions. This unique blend could lead to novel applications in research and industry, making it a versatile and valuable compound for further study.
In essence, this compound's structure allows for a broad spectrum of chemical and biological activities, making it a significant subject of interest across multiple scientific disciplines.
属性
IUPAC Name |
N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]phenyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c32-24(23-2-1-12-26-23)28-19-5-3-18(4-6-19)22-11-13-27-25(30-22)29-20-7-9-21(10-8-20)31-14-16-33-17-15-31/h3-11,13,23,26H,1-2,12,14-17H2,(H,28,32)(H,27,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOCDPQFIXDIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4aS,7aR)-4-[(5-methylfuran-2-yl)methyl]-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride](/img/structure/B8038105.png)
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B8038110.png)

![Dipotassium 5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.1~4,7~]tetradecane-3,9-dicarboxylate trihydrate](/img/structure/B8038116.png)
![[4-[2-(1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl)propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B8038118.png)
![2-Propenamide, N-hydroxy-3-[3-[(phenylamino)sulfonyl]phenyl]-](/img/structure/B8038141.png)

![[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone](/img/structure/B8038152.png)

![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B8038171.png)
![3-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]-6-(phenylmethylene)piperazine-2,5-dione](/img/structure/B8038186.png)
![methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;dihydrochloride](/img/structure/B8038194.png)

![N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride](/img/structure/B8038202.png)
